molecular formula C20H19N3O3S B3437747 PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3437747
M. Wt: 381.4 g/mol
InChI Key: OPQOIWPRJLXAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the condensation of thiophene derivatives with pyrazine-2-carboxamide under specific reaction conditions. Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interfering with cellular signaling pathways. Further research is needed to fully elucidate its mechanism of action .

Properties

IUPAC Name

propan-2-yl 5-methyl-4-phenyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12(2)26-20(25)17-16(14-7-5-4-6-8-14)13(3)27-19(17)23-18(24)15-11-21-9-10-22-15/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQOIWPRJLXAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C(=O)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
PROPAN-2-YL 5-METHYL-4-PHENYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

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